molecular formula C8H9F2IN2O2 B2980540 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856096-36-0

3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2980540
CAS No.: 1856096-36-0
M. Wt: 330.073
InChI Key: CAXUSYXPXMTXBE-UHFFFAOYSA-N
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Description

3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound with intriguing structural features. This compound features a pyrazole ring, substituted with a difluoromethyl group and an iodine atom, as well as a propanoic acid moiety. Such complex structure renders it interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The construction of the pyrazole ring is often achieved through cyclization reactions involving appropriate precursors like hydrazines and carbonyl compounds.

  • Introduction of Substituents: : Subsequent steps introduce the difluoromethyl group and the iodine atom. These steps might involve selective halogenation and difluoromethylation reactions under controlled conditions.

  • Addition of the Propanoic Acid Moiety: : This step could involve coupling reactions where the pyrazole intermediate is reacted with suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would require optimized reaction conditions to ensure high yield and purity. Such conditions might include:

  • Temperature Control: : Maintaining specific temperatures during reactions to ensure optimal yields.

  • Catalysts and Reagents: : Utilizing suitable catalysts and reagents to facilitate efficient reaction pathways.

  • Purification Techniques: : Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, such as:

  • Oxidation: : This compound can be oxidized under specific conditions, potentially leading to the formation of products with higher oxidation states.

  • Reduction: : It may be reduced to yield corresponding lower oxidation state products, often involving hydrogenation or metal hydride reductions.

  • Substitution Reactions: : The iodine atom allows for halogen exchange or nucleophilic substitutions, producing a range of derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Strong oxidizers like permanganates or chromates.

  • Reducing Agents: : Hydrogen gas with metal catalysts or metal hydrides.

  • Nucleophiles: : Reagents like amines or thiols for substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used, yielding a variety of functionalized derivatives of the original compound.

Scientific Research Applications

3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid has diverse applications in several fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a building block for novel compounds.

  • Biology: : Investigated for its potential biochemical interactions and effects on cellular processes.

  • Medicine: : Explored for its potential pharmacological properties, including as a lead compound for drug development.

  • Industry: : Utilized in the creation of materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects can involve interactions with molecular targets such as enzymes or receptors. These interactions often disrupt or modulate biochemical pathways, leading to the observed effects.

Molecular Targets and Pathways

  • Enzymatic Inhibition: : May act as an inhibitor of specific enzymes, altering metabolic pathways.

  • Receptor Binding: : Can bind to receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparing 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid with similar compounds highlights its uniqueness in terms of structural features and functional groups:

  • Similar Compounds: : Pyrazole derivatives like 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid.

  • Unique Features: : The presence of both difluoromethyl and iodine substituents, which impart distinctive chemical properties and reactivity.

This complex compound's unique structure and reactivity profile make it a valuable subject for ongoing research and development in various scientific fields

Properties

IUPAC Name

3-[3-(difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-4(8(14)15)2-13-3-5(11)6(12-13)7(9)10/h3-4,7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXUSYXPXMTXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C(=N1)C(F)F)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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